molecular formula C28H23BrN2O5S B11518802 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-bromobenzoate

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-bromobenzoate

Cat. No.: B11518802
M. Wt: 579.5 g/mol
InChI Key: CSGZTTORPBTMGL-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole ring, a naphthyloxy group, and a bromobenzoate moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-bromobenzoate typically involves multiple steps:

    Formation of the Benzisothiazole Ring: This step involves the cyclization of appropriate precursors under oxidative conditions.

    Attachment of the Naphthyloxy Group: This is achieved through nucleophilic substitution reactions, where the naphthyloxy group is introduced to the intermediate compound.

    Introduction of the Bromobenzoate Moiety: This final step involves esterification reactions, where the bromobenzoate group is attached to the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromobenzoate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The naphthyloxy group may enhance the compound’s binding affinity, while the bromobenzoate moiety can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: Shares the benzisothiazole ring but lacks the naphthyloxy and bromobenzoate groups.

    2-(1,1-Dioxo-1H-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester: Contains a similar benzisothiazole ring but different substituents.

Uniqueness

The uniqueness of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-bromobenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C28H23BrN2O5S

Molecular Weight

579.5 g/mol

IUPAC Name

[1-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-3-naphthalen-1-yloxypropan-2-yl] 2-bromobenzoate

InChI

InChI=1S/C28H23BrN2O5S/c1-31(27-23-13-5-7-16-26(23)37(33,34)30-27)17-20(36-28(32)22-12-4-6-14-24(22)29)18-35-25-15-8-10-19-9-2-3-11-21(19)25/h2-16,20H,17-18H2,1H3

InChI Key

CSGZTTORPBTMGL-UHFFFAOYSA-N

Canonical SMILES

CN(CC(COC1=CC=CC2=CC=CC=C21)OC(=O)C3=CC=CC=C3Br)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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